4-Chloro-7,8-difluoro-2-propylquinoline
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Overview
Description
4-Chloro-7,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N and a molecular weight of 241.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Chloro-7,8-difluoro-2-propylquinoline involves several steps, typically starting with the preparation of the quinoline ring system. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
4-Chloro-7,8-difluoro-2-propylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7,8-difluoro-2-propylquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to bind to biological molecules, potentially inhibiting enzymes or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Chloro-7,8-difluoro-2-propylquinoline can be compared with other quinoline derivatives, such as:
- 4-Chloroquinoline
- 7,8-Difluoroquinoline
- 2-Propylquinoline
The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the properties of these substituents, potentially enhancing its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
1189105-88-1 |
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Molecular Formula |
C12H10ClF2N |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
4-chloro-7,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-7-6-9(13)8-4-5-10(14)11(15)12(8)16-7/h4-6H,2-3H2,1H3 |
InChI Key |
KBUDWOVOYHBXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)Cl |
Origin of Product |
United States |
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